molecular formula C11H9NO4 B1299333 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 33282-16-5

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No. B1299333
CAS RN: 33282-16-5
M. Wt: 219.19 g/mol
InChI Key: YIQABFVYNGOELP-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the methoxyphenyl group may influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For example, a related compound, 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, was synthesized using a regioselective 1,3-dipolar cycloaddition, followed by several steps including condensation, nucleophilic attack, and oxidation to achieve the target molecule . Similarly, the synthesis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole involved spectral studies and X-ray diffraction studies, indicating the importance of structural analysis in the synthesis of isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic methods and crystallography. For instance, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined using X-ray diffraction, and the molecule was found to crystallize in the trigonal space group . Similarly, the structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was elucidated using single-crystal X-ray diffraction . These studies highlight the importance of molecular structure analysis in understanding the properties of isoxazole derivatives.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including alkylation, cycloaddition, and condensation reactions. The reactivity of these compounds can be influenced by the substituents on the isoxazole ring. For example, the study on 3-hydroxyisoxazoles showed that O-alkylation is highly favored over N-alkylation, leading to the formation of 3-O-alkyl products . This reactivity is crucial for the synthesis of various isoxazole-based compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as acidity, basicity, and solubility, can be influenced by the substituents on the isoxazole ring. The tautomerism of heteroaromatic compounds like isoxazoles can affect their spectral properties and reactivity. For instance, isoxazol-5-ones have been reported to have acid strengths comparable to carboxylic acids . Additionally, the presence of methoxy groups can impact the hydrogen bonding and crystal packing of these compounds, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Recent studies have highlighted the synthesis of isoxazole derivatives, which are significant in various chemical reactions. For instance, Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives via domino isoxazole-isoxazole isomerization, catalyzed by Fe(II). This method allowed for the formation of isoxazole-4-carboxylic esters and amides, demonstrating the compound's utility in synthesizing complex chemical structures (Serebryannikova et al., 2019).

Biological Evaluation and Docking Studies

Another research avenue involves the biological evaluation and docking studies of isoxazole derivatives. Shingare et al. (2018) synthesized novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. The study found compounds with significant activity against various bacterial strains, demonstrating the potential therapeutic applications of these derivatives (Shingare et al., 2018).

properties

IUPAC Name

5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQABFVYNGOELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360218
Record name 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33282-16-5
Record name 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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